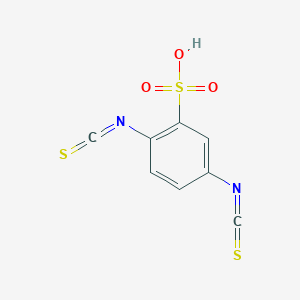
2,5-Diisothiocyanatobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisothiocyanatobenzenesulfonate (DIBS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DIBS is a sulfonate derivative of isothiocyanate and is commonly used as a reagent in organic synthesis. In recent years, DIBS has also been explored for its potential as a biological tool, with researchers investigating its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 2,5-Diisothiocyanatobenzenesulfonate is not fully understood, but it is believed to act as a nucleophile, reacting with thiol groups on proteins and other biomolecules. This reaction can lead to the formation of covalent bonds between 2,5-Diisothiocyanatobenzenesulfonate and the target molecule, resulting in changes to its structure and function.
Biochemical and Physiological Effects:
Studies have shown that 2,5-Diisothiocyanatobenzenesulfonate can induce changes in protein structure and function, leading to alterations in cellular signaling pathways and other physiological processes. It has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Diisothiocyanatobenzenesulfonate in lab experiments is its versatility as a reagent for protein modification and labeling. It is also relatively easy to synthesize and has a high yield. However, one limitation is that it can be toxic to cells at high concentrations, making it difficult to use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-Diisothiocyanatobenzenesulfonate. One area of interest is the development of new methods for protein modification and labeling using 2,5-Diisothiocyanatobenzenesulfonate. Another potential avenue of research is the investigation of its therapeutic potential for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biochemical and physiological processes.
Synthesemethoden
2,5-Diisothiocyanatobenzenesulfonate can be synthesized through the reaction of 2,5-dichlorobenzenesulfonate with potassium thiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2,5-Diisothiocyanatobenzenesulfonate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a crosslinking agent for protein modification, and as a reagent for protein labeling. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
135705-08-7 |
|---|---|
Produktname |
2,5-Diisothiocyanatobenzenesulfonate |
Molekularformel |
C5H10N2S2.H3PO4 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2,5-diisothiocyanatobenzenesulfonic acid |
InChI |
InChI=1S/C8H4N2O3S3/c11-16(12,13)8-3-6(9-4-14)1-2-7(8)10-5-15/h1-3H,(H,11,12,13) |
InChI-Schlüssel |
GAZYMQNPYHXJCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S |
Synonyme |
2,5-diisothiocyanatobenzenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)
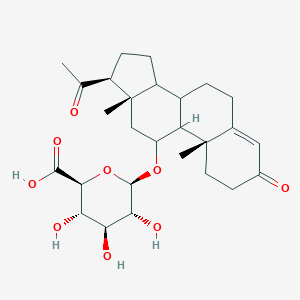
![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)
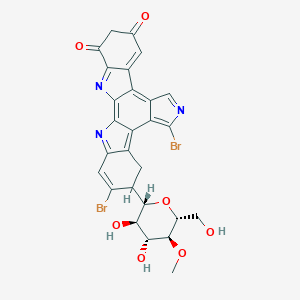
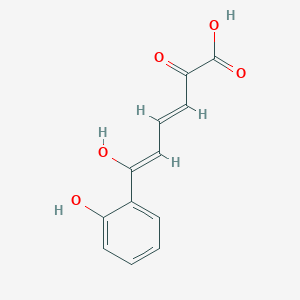
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)

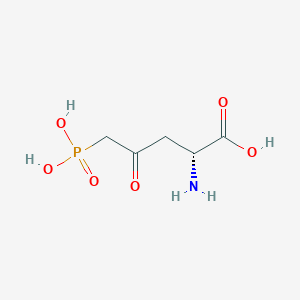
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)